molecular formula C19H24F3NO4 B2567771 2-{1-[(tert-ブトキシ)カルボニル]-4-[4-(トリフルオロメチル)フェニル]ピペリジン-4-イル}酢酸 CAS No. 1439897-86-5

2-{1-[(tert-ブトキシ)カルボニル]-4-[4-(トリフルオロメチル)フェニル]ピペリジン-4-イル}酢酸

カタログ番号: B2567771
CAS番号: 1439897-86-5
分子量: 387.399
InChIキー: LWVQAICVMJGOFY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid is a useful research compound. Its molecular formula is C19H24F3NO4 and its molecular weight is 387.399. The purity is usually 95%.
BenchChem offers high-quality 2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Pharmacological Potential
The compound is recognized for its role as a pharmacophore in drug design. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in the development of new pharmaceuticals. It has been associated with several FDA-approved drugs, particularly those targeting central nervous system disorders and cancer therapies .

Synthesis of Prodrugs
The presence of the tert-butoxycarbonyl (Boc) group allows for the synthesis of prodrugs that can improve bioavailability and solubility. This is particularly relevant in the context of oral medications where solubility is crucial for effective absorption .

Bioconjugation and PROTAC Development

Linker in PROTACs
2-{1-[(tert-butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid serves as a semi-flexible linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells. The compound's structural characteristics allow it to influence the three-dimensional orientation of bifunctional protein degraders, thereby optimizing their drug-like properties and efficacy .

Crosslinking Applications
The compound is also utilized as a crosslinker in bioconjugation processes. Its ability to form stable covalent bonds with biomolecules enables the development of targeted therapies that can deliver drugs specifically to diseased tissues, minimizing off-target effects .

Research Case Studies

  • Trifluoromethyl Group in Drug Development
    A study highlighted the incorporation of trifluoromethyl groups in drug candidates, demonstrating their impact on pharmacokinetics and pharmacodynamics. The findings suggest that compounds like 2-{1-[(tert-butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid could enhance the therapeutic profiles of new drugs by improving selectivity and reducing side effects .
  • Targeted Protein Degradation
    Research on PROTACs utilizing this compound has shown promising results in degrading specific proteins involved in cancer progression. By linking to an E3 ligase recruiter, the compound facilitates targeted degradation pathways, offering a novel approach to cancer treatment .

生物活性

The compound 2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid , also known by its IUPAC name rac-(2R,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid, is a synthetic organic molecule with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H18F3NO4
  • Molecular Weight : 303.27 g/mol
  • CAS Number : 1245648-32-1
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • P-glycoprotein (P-gp) : A critical efflux transporter involved in drug absorption and resistance. Compounds that modulate P-gp activity can enhance the bioavailability of co-administered drugs by inhibiting their efflux .
  • Enzymatic Activity : Preliminary studies suggest that this compound may influence ATPase activity associated with P-gp, thereby altering drug transport dynamics across cellular membranes .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits:

  • P-gp Modulation : It has been shown to increase intracellular concentrations of chemotherapeutic agents like paclitaxel in resistant cell lines, suggesting a potential role in overcoming drug resistance .
  • Cell Viability and Proliferation : Studies indicate that this compound can affect cell viability in various cancer cell lines, with specific concentrations leading to significant cytotoxic effects .

In Vivo Studies

In vivo experiments have provided insights into the pharmacological profile of this compound:

  • Tumor Growth Inhibition : Animal models treated with this compound showed reduced tumor volume and weight without significant side effects, indicating its potential as an anti-cancer agent .
  • Safety Profile : Toxicological assessments have indicated a favorable safety profile at therapeutic doses, making it a candidate for further development .

Data Tables

Biological ActivityObserved EffectsReference
P-gp ModulationIncreased intracellular drug concentration
CytotoxicitySignificant reduction in cell viability
Tumor Growth InhibitionReduced tumor volume and weight
Safety ProfileFavorable at therapeutic doses

Case Studies

  • Case Study on Drug Resistance :
    • A study evaluated the efficacy of the compound in overcoming paclitaxel resistance in SW620/Ad300 cell lines. The results demonstrated a significant reversal of resistance at concentrations as low as 10 μM, highlighting the compound's potential as a P-gp inhibitor .
  • Safety and Efficacy in Animal Models :
    • In a mouse model of cancer, administration of the compound resulted in a marked decrease in tumor size compared to controls. No severe adverse effects were reported, supporting its therapeutic potential .

特性

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3NO4/c1-17(2,3)27-16(26)23-10-8-18(9-11-23,12-15(24)25)13-4-6-14(7-5-13)19(20,21)22/h4-7H,8-12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVQAICVMJGOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。